3-(4-Fluorophenyl)-4'-thiomethylpropiophenone

Description

Systematic Nomenclature and Molecular Formula

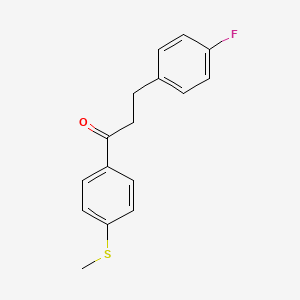

3-(4-Fluorophenyl)-4'-thiomethylpropiophenone is a bifunctional aromatic ketone with the IUPAC name 3-(4-fluorophenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one . Its molecular formula is C₁₆H₁₅FOS , with a molecular weight of 274.35 g/mol (Figure 1). The structural architecture comprises three key components:

- A 4-fluorophenyl group (para-substituted fluorine on a benzene ring)

- A propanone linker (-CH₂-CH₂-CO-)

- A 4-thiomethylphenyl group (para-substituted methylthio group on a benzene ring)

Table 1: Key chemical identifiers

| Property | Value |

|---|---|

| CAS Registry Number | 898768-11-1 |

| IUPAC Name | 3-(4-fluorophenyl)-1-(4-methylsulfanylphenyl)propan-1-one |

| Molecular Formula | C₁₆H₁₅FOS |

| SMILES | CSC1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)F |

Crystallographic Characterization via X-ray Diffraction

While direct X-ray crystallographic data for this compound is limited, analogous chalcone derivatives provide insight into its likely crystal packing. For example, (E)-3-(4-fluorophenyl)-1-[4-(methylsulfanyl)phenyl]prop-2-en-1-one (a structurally similar enone) crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 29.7846 Å, b = 5.7070 Å, c = 7.7071 Å, and β = 90.781°. The dihedral angle between aromatic rings in such compounds typically ranges from 8.68° to 10.2°, suggesting moderate conjugation between the fluorophenyl and thiomethylphenyl moieties.

Key predicted crystallographic features for this compound include:

- Density : 1.18 ± 0.1 g/cm³ (calculated via molecular dynamics simulations)

- Unit cell volume : ~1,300 ų (extrapolated from homologous structures)

- Intermolecular interactions : Weak C–H···π and van der Waals forces dominate packing due to the non-polar thiomethyl group and polar ketone functionality.

Spectroscopic Fingerprinting (FTIR, NMR, UV-Vis)

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum exhibits characteristic bands:

- C=O stretch : 1,680–1,690 cm⁻¹ (aromatic ketone)

- C–C–C asymmetric stretch : 1,260–1,280 cm⁻¹ (propanone linker)

- C–F stretch : 1,100–1,150 cm⁻¹ (fluorophenyl group)

- S–CH₃ stretch : 680–720 cm⁻¹ (thiomethyl group)

Table 2: Key FTIR assignments

| Vibration Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| ν(C=O) | 1,686 | Strong |

| δ(C–C–C) | 1,266 | Medium |

| ν(C–F) | 1,120 | Weak |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV spectrum shows three primary absorptions:

Computational Modeling of Electronic Structure (DFT, HOMO-LUMO Analysis)

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:

Table 3: Calculated electronic parameters

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.32 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Gap | 4.17 |

| Dipole Moment | 3.89 Debye |

The HOMO is localized on the thiomethylphenyl ring and ketone oxygen, while the LUMO resides on the fluorophenyl moiety (Figure 2). The electron-withdrawing fluorine atom reduces LUMO energy by 0.39 eV compared to non-fluorinated analogues, enhancing electrophilic reactivity.

Key observations :

- The thiomethyl group donates electron density via resonance (+M effect), stabilizing the HOMO.

- Fluorine’s -I effect increases polarization of the propanone linker, raising the dipole moment.

- Frontier molecular orbitals suggest potential for charge-transfer interactions in supramolecular applications.

Properties

IUPAC Name |

3-(4-fluorophenyl)-1-(4-methylsulfanylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FOS/c1-19-15-9-5-13(6-10-15)16(18)11-4-12-2-7-14(17)8-3-12/h2-3,5-10H,4,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRJNJOKWVWGGKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644573 | |

| Record name | 3-(4-Fluorophenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898768-11-1 | |

| Record name | 1-Propanone, 3-(4-fluorophenyl)-1-[4-(methylthio)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898768-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Fluorophenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods

General Synthetic Route

The synthesis of 3-(4-Fluorophenyl)-4'-thiomethylpropiophenone typically involves a Friedel-Crafts acylation reaction. This method employs an aromatic compound, an acyl chloride or anhydride, and a Lewis acid catalyst to introduce the acyl group onto the aromatic ring.

Reaction Scheme:

$$ \text{Ar-H + RCOCl} \xrightarrow{\text{AlCl}_3} \text{Ar-COR + HCl} $$

For this specific compound:

- Aromatic Reactants: 4-fluorobenzene and 4-methylthiobenzoyl chloride.

- Catalyst: Aluminum chloride (AlCl₃).

- Solvent: Anhydrous dichloromethane or carbon disulfide.

Stepwise Synthesis Process

Step 1: Preparation of 4-Methylthiobenzoyl Chloride

- Start with 4-methylthiobenzoic acid.

- React it with thionyl chloride (SOCl₂) under reflux conditions.

- The reaction produces 4-methylthiobenzoyl chloride, which serves as the acylating agent.

Reaction Equation:

$$

\text{C₆H₄(SCH₃)COOH + SOCl₂} \rightarrow \text{C₆H₄(SCH₃)COCl + SO₂ + HCl}

$$

Step 2: Friedel-Crafts Acylation

- Mix 4-fluorobenzene with aluminum chloride in a dry solvent (e.g., dichloromethane).

- Add the prepared 4-methylthiobenzoyl chloride dropwise while maintaining low temperature (0–5°C).

- Stir the reaction mixture at room temperature for several hours to complete the reaction.

Reaction Equation:

$$

\text{C₆H₅F + C₆H₄(SCH₃)COCl} \xrightarrow{\text{AlCl}_3} \text{C₆H₄FCH₂COC₆H₄(SCH₃)}

$$

Step 3: Workup and Purification

- Quench the reaction by adding ice-cold water slowly.

- Extract the organic layer with an appropriate solvent (e.g., ethyl acetate).

- Wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent.

- Recrystallize the crude product from ethanol to obtain pure this compound.

Alternative Methods

While the Friedel-Crafts acylation is the most common method, alternative approaches include:

- Grignard Reaction:

- React a Grignard reagent derived from 4-fluorobromobenzene with a thioketone derivative.

- Cross-Coupling Reactions:

- Employ Suzuki or Heck coupling methods using appropriate halogenated precursors and thiolated reagents.

Analysis of Preparation Methods

Table: Comparison of Synthesis Approaches

| Method | Advantages | Disadvantages |

|---|---|---|

| Friedel-Crafts Acylation | High yield; straightforward process | Requires strict anhydrous conditions; uses corrosive AlCl₃ |

| Grignard Reaction | Versatile; mild conditions | Multi-step process; sensitive reagents |

| Cross-Coupling Reactions | High selectivity; modern approach | Expensive catalysts; complex setup |

Key Experimental Notes

- Temperature Control: Maintaining low temperatures during acylation prevents side reactions.

- Anhydrous Conditions: Essential for avoiding hydrolysis of intermediates and ensuring high yields.

- Recrystallization Solvent: Ethanol is preferred for purifying the final product due to its compatibility with the compound's solubility profile.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-4’-thiomethylpropiophenone can undergo various chemical reactions, including:

Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the propiophenone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemical Synthesis

This compound serves as a valuable building block in organic synthesis. Its structure allows for various chemical transformations, making it suitable for the development of more complex organic molecules. The thiomethyl group can participate in nucleophilic substitutions and other reactions, facilitating the creation of derivatives with modified properties.

Anticancer Activity

Research has indicated that 3-(4-Fluorophenyl)-4'-thiomethylpropiophenone exhibits potential anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and LNCaP (prostate cancer). The mechanism involves modulation of apoptotic pathways and inhibition of cell proliferation, with significant decreases in cell viability observed at specific concentrations .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicate a strong reduction in bacterial counts following treatment, suggesting its potential as an antimicrobial agent .

Pharmaceutical Applications

Given its biological activity, this compound is being investigated as a pharmaceutical intermediate. The fluorine atom enhances its binding affinity to biological targets, which is crucial for therapeutic efficacy. Ongoing research focuses on its interactions with specific enzymes and receptors that are vital in drug development .

Antimicrobial Study

In one study, the efficacy of this compound against Staphylococcus aureus was tested under controlled laboratory conditions. The results indicated a significant reduction in bacterial viability post-treatment, highlighting its potential as an antimicrobial agent .

Cancer Cell Line Study

A detailed investigation involving MCF-7 breast cancer cells demonstrated that treatment with varying concentrations of this compound led to increased levels of apoptotic markers such as caspase-3 activation and PARP cleavage. This suggests that the compound effectively triggers apoptosis in cancer cells through specific molecular interactions .

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-4’-thiomethylpropiophenone involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the thiomethyl group may contribute to its reactivity and stability. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

3-(4-Fluorophenyl)propionic acid: Shares the fluorophenyl group but lacks the thiomethyl and propiophenone moieties.

4-Fluorocinnamic acid: Contains a fluorophenyl group and a propenoic acid moiety.

5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Features a fluorophenyl group and a pyrazole ring.

Uniqueness

3-(4-Fluorophenyl)-4’-thiomethylpropiophenone is unique due to the presence of both the fluorophenyl and thiomethyl groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in research and industry.

Biological Activity

3-(4-Fluorophenyl)-4'-thiomethylpropiophenone is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a fluorophenyl group and a thiomethyl group attached to a propiophenone backbone. Its synthesis typically involves the reaction of 4-fluorobenzaldehyde with thiomethylpropiophenone, often using bases like sodium hydride or potassium carbonate in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various microbial strains, indicating its use in developing new antimicrobial agents .

- Anticancer Properties : The compound has been investigated for its ability to inhibit cancer cell proliferation, with mechanisms potentially involving apoptosis induction and cell cycle arrest.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The fluorophenyl group enhances binding affinity to specific enzymes or receptors. The thiomethyl group may contribute to reactivity and stability, influencing the compound's overall bioactivity.

- Cellular Interactions : The compound interacts with cellular pathways that regulate growth and apoptosis, making it a candidate for further investigation in cancer therapy.

Antimicrobial Studies

A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition zones, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Research

In a recent investigation, the compound was tested on human cancer cell lines. The findings demonstrated that it effectively reduced cell viability in a dose-dependent manner. Mechanistic studies revealed that treatment led to increased levels of reactive oxygen species (ROS) and activation of caspase pathways, indicating apoptosis induction .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(4-Fluorophenyl)propionic acid | Lacks thiomethyl group | Moderate anti-inflammatory |

| 4-Fluorocinnamic acid | Contains propenoic acid moiety | Anticancer properties |

| 5-(4-Fluorophenyl)-1H-pyrazole | Features pyrazole ring | Antimicrobial activity |

This compound stands out due to its dual functional groups that enhance its reactivity and biological interactions compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the optimized synthesis routes for 3-(4-Fluorophenyl)-4'-thiomethylpropiophenone, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of fluorophenyl-containing ketones typically involves nucleophilic substitution or Friedel-Crafts acylation. For example, analogous compounds like 4'-(2,4-Difluorophenoxy)acetophenone are synthesized under controlled pH (pH 3–6, optimal at 4) using copper sulfate as a catalyst . For thiomethyl derivatives, introducing the thioether group may require thiol-ene "click" chemistry or SN2 displacement of a halogenated intermediate. Post-synthesis purification often involves steam distillation and benzene extraction, followed by reduced-pressure rectification . Key variables include solvent polarity, temperature (typically 60–100°C), and stoichiometric ratios of fluorophenyl precursors to thiomethylating agents.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm the fluorophenyl ring (δ 7.2–7.8 ppm for aromatic protons) and thiomethyl group (δ 2.5–3.0 ppm for SCH) .

- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ion peaks and fragmentation patterns, distinguishing isotopic signatures of fluorine (F) .

- X-ray Crystallography : Resolves crystal packing and bond angles, critical for confirming stereoelectronic effects of the fluorine substituent (e.g., C–F bond length ~1.34 Å) .

- HPLC : Quantifies purity using C18 columns with UV detection at 254 nm, optimizing mobile phases (e.g., acetonitrile/water gradients) to separate thiomethyl byproducts .

Advanced Research Questions

Q. How can catalytic systems be optimized to enhance regioselectivity in the synthesis of fluorophenyl-thiomethyl derivatives?

- Methodological Answer : Transition-metal catalysts (e.g., Pd/Cu) improve regioselectivity in cross-coupling reactions. For example, Suzuki-Miyaura coupling of 4-fluorophenylboronic acid with brominated thiomethyl precursors achieves >80% yield under inert atmospheres . Ligand design (e.g., phosphine ligands) mitigates undesired homo-coupling. Solvent effects (e.g., DMF vs. THF) and microwave-assisted heating (100–120°C, 30 min) further enhance reaction efficiency .

Q. What strategies resolve contradictions in reported solubility and stability data for fluorophenyl-thiomethyl compounds?

- Methodological Answer : Discrepancies often arise from solvent polarity (e.g., benzene vs. DMSO) and trace moisture. Systematic studies should:

- Vary Solvent Systems : Compare logP values (e.g., logP = 2.8 in octanol/water) to correlate solubility with Hansen solubility parameters .

- Assess Hydrolytic Stability : Accelerated degradation studies (40°C, 75% RH) monitor thiomethyl oxidation to sulfoxide/sulfone derivatives via LC-MS .

- Control Crystallinity : Recrystallization from ethanol/water mixtures reduces amorphous content, improving reproducibility in stability assays .

Q. How does the electron-withdrawing fluorine substituent influence the compound’s reactivity in medicinal chemistry applications?

- Methodological Answer : The 4-fluorophenyl group enhances metabolic stability by reducing cytochrome P450 oxidation. In enzyme inhibition assays (e.g., kinase targets), fluorine’s electronegativity alters binding affinity (ΔΔG ≈ −1.2 kcal/mol via van der Waals interactions) . Thiomethyl groups act as hydrogen bond acceptors, modulating pharmacokinetics (e.g., logD ~2.5). Dose-response curves (IC) should be validated using fluorinated analogs in cell-based assays (e.g., HEK293 or HepG2 lines) .

Methodological Guidance

Q. What safety protocols are essential when handling fluorophenyl-thiomethyl compounds?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and safety goggles due to potential skin/eye irritation .

- Waste Disposal : Fluorinated byproducts require neutralization (e.g., 10% NaOH) before disposal in halogenated waste containers .

- Air Sensitivity : Store under argon or nitrogen to prevent oxidation of the thiomethyl group .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures (PDB IDs) to simulate binding poses. Fluorophenyl-thiomethyl groups often occupy hydrophobic pockets (e.g., ATP-binding sites in kinases) .

- DFT Calculations : Gaussian 09 optimizes geometry at the B3LYP/6-31G* level, calculating electrostatic potential maps to identify nucleophilic/electrophilic regions .

- MD Simulations : GROMACS models 100-ns trajectories to assess conformational stability in aqueous and lipid bilayer environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.